3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Discovery

3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one (CAS 1183378-74-6), also known as 3-(isopropylamino)isoquinolin-1(2H)-one, is a synthetic small molecule with the molecular formula C₁₂H₁₄N₂O and molecular weight 202.25 g/mol. The compound belongs to the isoquinolin-1(2H)-one chemical class, a privileged scaffold in medicinal chemistry that has demonstrated inhibitory activity against multiple therapeutically relevant targets including Rho-associated protein kinase (ROCK), poly(ADP-ribose) polymerase (PARP), and Cdc25B dual-specificity phosphatase.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 1183378-74-6
Cat. No. B2799869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one
CAS1183378-74-6
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC(C)NC1=CC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C12H14N2O/c1-8(2)13-11-7-9-5-3-4-6-10(9)12(15)14-11/h3-8H,1-2H3,(H2,13,14,15)
InChIKeyMXMXLGKWLMPMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one (CAS 1183378-74-6): An Isoquinolinone Scaffold for Kinase and Phosphatase Inhibitor Discovery


3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one (CAS 1183378-74-6), also known as 3-(isopropylamino)isoquinolin-1(2H)-one, is a synthetic small molecule with the molecular formula C₁₂H₁₄N₂O and molecular weight 202.25 g/mol . The compound belongs to the isoquinolin-1(2H)-one chemical class, a privileged scaffold in medicinal chemistry that has demonstrated inhibitory activity against multiple therapeutically relevant targets including Rho-associated protein kinase (ROCK), poly(ADP-ribose) polymerase (PARP), and Cdc25B dual-specificity phosphatase [1]. The isoquinolin-1(2H)-one core is recognized as a versatile pharmacophore for developing selective enzyme inhibitors with potential applications in oncology, cardiovascular disease, and inflammatory disorders [2].

Why 3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one Cannot Be Simply Replaced by Other 3-Substituted Isoquinolinones


In the isoquinolin-1(2H)-one series, substitution at the 3-position is a critical determinant of both target engagement and selectivity profile. Structure-activity relationship (SAR) studies have established that the nature of the 3-substituent—whether an amino group, an aryl moiety, or a heterocyclic extension—profoundly alters potency, binding mode, and off-target effects [1]. For instance, 3-amino and 3-alkylamino variants occupy different chemical space from 3-aryl derivatives, which confer a dihedral twist between the isoquinolin-1-one core and the aryl group that influences target selectivity [2]. The isopropylamino moiety at the 3-position of this compound provides a specific steric and electronic profile that cannot be replicated by unsubstituted 3-amino, 3-aryl, or 3-pyrrolidine-substituted analogs. Consequently, procurement of this specific substitution pattern is essential for SAR exploration, fragment-based screening, and as a control compound when evaluating 3-alkylamino isoquinolinone series.

3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one: Quantitative Comparative Evidence for Procurement Decision-Making


Structural Uniqueness at the 3-Position: Isopropylamino versus Amino, Aryl, and Pyrrolidine Substituents

The isopropylamino substituent at the 3-position of 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one represents a distinct chemotype within the isoquinolin-1(2H)-one family. SAR studies of Rho-kinase inhibitors have demonstrated that 3-substitution patterns directly correlate with potency: beta-aryl substituted pyrrolidine derivatives achieved a 10-fold improvement in aortic ring potency over the parent 3-unsubstituted scaffold [1]. In contrast, 3-aminoisoquinolin-1(2H)-one based Cdc25B inhibitors such as compound 13 (6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one) exhibited a Ki of 1.9 μM [2]. The 3-isopropylamino variant offers a sterically hindered secondary amine that differs from primary 3-amino derivatives, 3-aryl compounds that induce conformational twisting [3], and pyrrolidine-substituted leads optimized for in vivo activity.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Discovery

Scaffold Validation: Isoquinolin-1(2H)-one Core as a Privileged Pharmacophore Across Multiple Target Classes

The isoquinolin-1(2H)-one scaffold has been validated across multiple therapeutic target classes with quantitative potency metrics. In Rho-kinase inhibition, substituted 2H-isoquinolin-1-one leads demonstrated anti-hypertensive activity in vivo and yielded crystal structures with ROCK1 at 3.0 Å resolution [1]. In PARP inhibition, 5-aminoisoquinolin-1(2H)-one (5-AIQ) exhibited an IC₅₀ of 1.82 μM against human PARP-1 [2]. In Cdc25B phosphatase inhibition, 3-amino substituted derivatives achieved competitive inhibition with Ki values as low as 1.9 μM and demonstrated cellular activity preventing mitotic checkpoint bypass [3]. The core scaffold is also employed in tankyrase inhibitors with selectivity over PARP-1 and PARP-2 [4].

Drug Discovery Pharmacophore Mapping Multi-Target Screening

Patent-Disclosed Therapeutic Relevance: Isoquinolinone Derivatives in Cardiovascular and Oncological Indications

Substituted 2H-isoquinolin-1-one derivatives, including compounds bearing amino and alkylamino substituents at the 3-position, are explicitly claimed in multiple patents as inhibitors of Rho-kinase (ROCK) for treating cardiovascular diseases, glaucoma, and inflammatory disorders [1]. The US-10624882-B2 patent describes 2H-isoquinolin-1-one derivatives with demonstrated ROCK inhibitory activity and includes claims for treating diseases mediated by Rho-kinase activity [2]. Additionally, 3-aryl-5-substituted isoquinolin-1-one compounds have been patented as PARP inhibitors and Wnt signaling modulators with anticancer applications [3]. The cardiovascular effects of isopropylamino-containing isoquinoline derivatives have been documented, showing mild heart rate increase and blood pressure reduction effects attributable to the isopropylamino radical when not combined with dihydro or hydroxyphenyl moieties [4].

Pharmaceutical Development Intellectual Property Therapeutic Applications

Molecular Properties and Drug-Likeness: Comparative Physicochemical Profile

The physicochemical properties of 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one position it favorably within drug-like chemical space. With a molecular weight of 202.25 g/mol, the compound falls well below the Lipinski rule-of-five threshold of 500 Da . For comparison, optimized ROCK inhibitor leads in the isoquinolinone series such as pyrrolidine 32 possess molecular weights exceeding 400 Da and incorporate additional aryl and heterocyclic moieties that increase lipophilicity and may affect ADME properties [1]. The isopropylamino substituent provides moderate lipophilicity (estimated cLogP ~1.5-2.0) compared to more polar 3-amino derivatives (cLogP ~0.8-1.2) and more lipophilic 3-aryl analogs (cLogP >3.0).

ADME Profiling Lead Optimization Medicinal Chemistry

Research and Industrial Applications of 3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one


ROCK Inhibitor Lead Optimization and SAR Expansion

As a 3-alkylamino substituted isoquinolin-1(2H)-one, this compound serves as a valuable intermediate chemotype for exploring SAR around the 3-position of Rho-kinase inhibitors. Given that beta-aryl substituted pyrrolidine derivatives in this series achieved 10-fold improvements in aortic ring potency over baseline scaffolds [4], and that the isoquinolin-1(2H)-one core has been co-crystallized with ROCK1 at 3.0 Å resolution [5], this compound provides a defined starting point for systematic exploration of alkylamino substitution effects on ROCK1/ROCK2 potency and selectivity.

Cdc25B Phosphatase Inhibitor Tool Compound

The 3-aminoisoquinolin-1(2H)-one pharmacophore has been validated in competitive Cdc25B inhibition with Ki values as low as 1.9 μM and demonstrated cellular activity blocking mitotic checkpoint bypass [4]. 3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one can be employed as a control compound or comparative analog in Cdc25B inhibitor development programs, particularly for assessing the impact of N-alkylation at the 3-amino position on potency, selectivity, and cellular permeability.

Fragment-Based Screening and Property-Guided Lead Generation

With a molecular weight of 202.25 g/mol—significantly lower than optimized isoquinolinone leads such as pyrrolidine 32 (>400 Da) [4]—this compound represents a fragment-like starting point suitable for fragment-based drug discovery (FBDD) campaigns. Its balanced physicochemical profile (estimated cLogP ~1.5-2.0, 2 H-bond donors, 2 H-bond acceptors) positions it as an attractive core for property-guided optimization toward kinase, phosphatase, or PARP enzyme targets, with substantial room for molecular elaboration before exceeding drug-likeness thresholds.

Intellectual Property Validation and Competitive Intelligence

This compound falls within the structural scope of granted patents claiming substituted 2H-isoquinolin-1-one derivatives as Rho-kinase inhibitors for cardiovascular indications [4] and shares scaffold homology with 3-aryl-5-substituted isoquinolin-1-one compounds patented as PARP inhibitors and Wnt signaling modulators [5]. It serves as a reference standard for freedom-to-operate analyses and as a comparator in competitive intelligence assessments of isoquinolinone-based inhibitor programs.

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